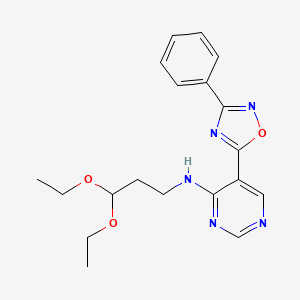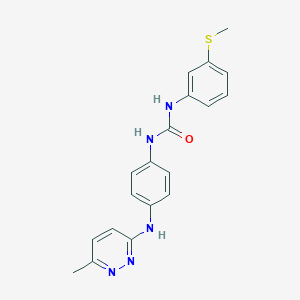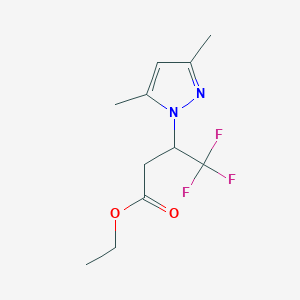
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is a chemical compound with the molecular formula C12H16F3N2O2. It is a widely used compound in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is not fully understood. However, it is believed to act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause damage to cells and tissues. Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate may help to reduce the levels of ROS and protect cells from damage.
生化和生理效应
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells and protect against DNA damage. It has also been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate in lab experiments is its ability to act as a ROS scavenger. This makes it useful for studying the effects of oxidative stress on cells and tissues. It is also a relatively stable compound, which makes it easy to handle and store.
One limitation of using Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate in lab experiments is its potential toxicity. While it has been shown to be relatively safe at low concentrations, higher concentrations may cause cell damage and toxicity. It is important to use caution when working with this compound and to follow proper safety protocols.
未来方向
There are many potential future directions for research on Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate. One area of interest is its potential as an anti-tumor agent. Studies have shown that it may have anti-cancer properties and could be used to develop new cancer treatments. Another area of interest is its potential as a fluorescent probe for the detection of ROS in cells and tissues. This could be useful for studying the effects of oxidative stress on various biological systems.
Conclusion:
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is a unique and versatile compound with a range of potential applications in scientific research. Its ability to act as a ROS scavenger makes it useful for studying the effects of oxidative stress on cells and tissues, while its anti-inflammatory properties and potential anti-tumor activity make it a promising candidate for the development of new treatments. While there are some limitations to its use in lab experiments, the potential benefits make it an important compound for further study.
合成方法
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethylpyrazole with ethyl 4,4,4-trifluoroacetoacetate to form ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The second step involves the purification of the product through column chromatography or recrystallization.
科学研究应用
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate has a wide range of potential applications in scientific research. It has been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds. It has also been used as a fluorescent probe for the detection of reactive oxygen species and as a potential anti-tumor agent.
属性
IUPAC Name |
ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-18-10(17)6-9(11(12,13)14)16-8(3)5-7(2)15-16/h5,9H,4,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJCXTSXEQJGTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

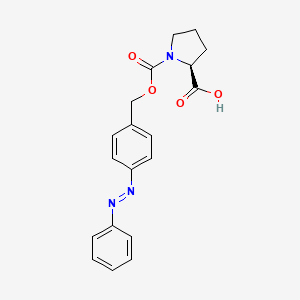
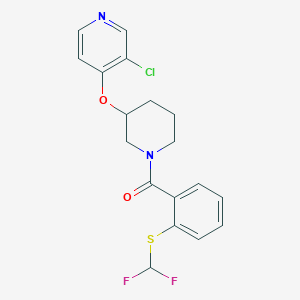
![2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2379283.png)
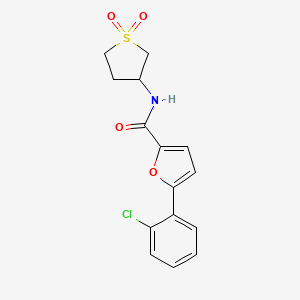
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)
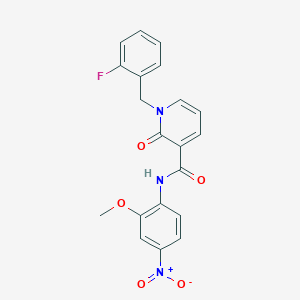
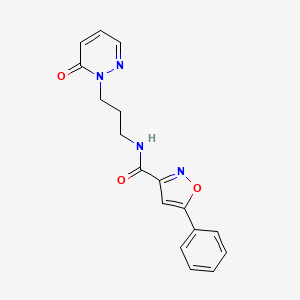
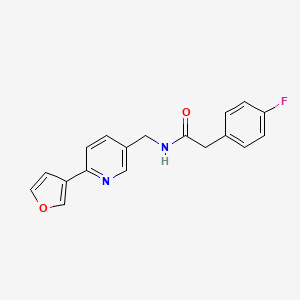
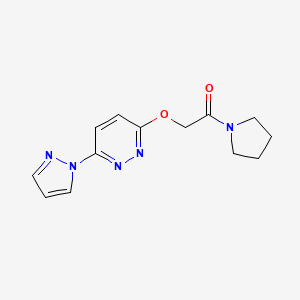
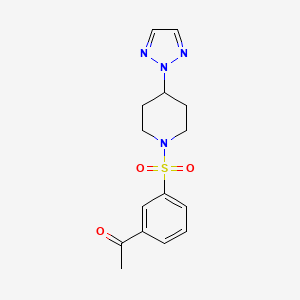
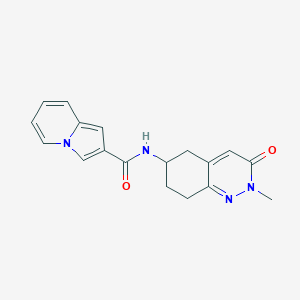
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)
